molecular formula C6H12ClNO B131575 N-(tert-Butyl)-2-chloroacetamide CAS No. 15678-99-6

N-(tert-Butyl)-2-chloroacetamide

Cat. No. B131575
CAS RN: 15678-99-6
M. Wt: 149.62 g/mol
InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-chloroacetamide is a chemical compound that is related to various tert-butyl-containing amides and acetamides. While the specific compound N-(tert-Butyl)-2-chloroacetamide is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-(tert-Butyl)-2-chloroacetamide.

Synthesis Analysis

The synthesis of related tert-butyl-containing compounds involves various strategies. For instance, the synthesis of p-tert-butylthiacalix arenes functionalized with acetamide fragments is achieved through substitution reactions at the lower rim of the macrocycle . Similarly, tert-butyl-N-chlorocyanamide is synthesized for use as a versatile reagent in organic synthesis, indicating that tert-butyl groups are often incorporated into molecules to enhance their reactivity or to serve as protective groups .

Molecular Structure Analysis

The molecular structure of compounds related to N-(tert-Butyl)-2-chloroacetamide often exhibits specific conformations that influence their reactivity. For example, the rotational spectrum of N-tert-butylacetamide shows a trans configuration and Cs symmetry, which is significant for understanding the molecular behavior of similar compounds . The presence of tert-butyl groups can also influence the overall steric and electronic properties of the molecule.

Chemical Reactions Analysis

Tert-butyl-containing compounds participate in a variety of chemical reactions. For instance, tert-butyl-N-chlorocyanamide is used for chlorination and oxidation reactions , while N-tert-butylacetamide is involved in hydrogen bonding interactions, as evidenced by FTIR spectroscopic studies . These reactions and interactions are crucial for the application of such compounds in organic synthesis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing acetamides are influenced by their molecular structure. The presence of the tert-butyl group imparts certain steric effects, which can affect the compound's solubility, boiling point, and melting point. The chemical reactivity, such as the ability to form hydrogen bonds or participate in complexation reactions, is also a key aspect of their properties. For example, p-tert-butylthiacalix arenes exhibit selective binding towards certain anions, which is a property that could be relevant to N-(tert-Butyl)-2-chloroacetamide .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine, derived from N-(tert-Butyl)-2-chloroacetamide, is a notable example in antimalarial drug development. This molecule, developed through a public-private partnership, demonstrated significant activity against Plasmodium falciparum and rodent malaria parasites. Its development involved careful consideration of chemical, toxicological, pharmacokinetic, and pharmacodynamic aspects, leading to its selection for clinical development (O’Neill et al., 2009).

Insecticidal Activity

Certain compounds synthesized from N-(tert-Butyl)-2-chloroacetamide, such as acetamides containing pyridazinones, have shown insecticidal properties. These compounds were synthesized from N-alkyl or N,N-dialkyl-2-chloroacetamide and exhibited potential as insecticides (Luo Tie, 1999).

Organic Synthesis

N-(tert-Butyl)-2-chloroacetamide is used in organic synthesis processes. For instance, it was involved in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the efficient production of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam (Fördős et al., 2009).

Fluorescent Probe Development

N-(tert-Butyl)-2-chloroacetamide was used in the development of a fluorescent probe for detecting Hg(II) ions. This probe displayed a significant “turn-on” fluorescence response upon interaction with Hg(II) ions, demonstrating its potential in analytical applications (Verma et al., 2021).

Glutathione Enhancement

Tert-butyl-4-hydroxyanisole, structurally related to N-(tert-Butyl)-2-chloroacetamide, showed protective effects against the toxic effects of hepatotoxic agents in mice. It also enhanced the activities of liver glutathione-S-transferases, indicating its potential in chemoprotection (Ansher et al., 2007).

Peptide Derivative Synthesis

Tert-Butyl carbazate, another related compound, was used in the synthesis of azaglutamine amino acid and peptide derivatives. This process involved a Michael addition with acrylamide, leading to the production of substituted carbazates (Gray et al., 1991).

Kinase Inhibitor Synthesis

N-(tert-Butyl)-2-chloroacetamide played a role in the synthesis of a p38 MAP kinase inhibitor, which could be useful in treating conditions like rheumatoid arthritis and psoriasis. This synthesis involved a novel process suitable for large-scale preparation (Chung et al., 2006).

Safety And Hazards

While specific safety data for N-(tert-Butyl)-2-chloroacetamide is not available, related compounds such as tert-butyl methyl ether are known to be hazardous. They are classified as flammable liquids and can cause skin irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

Future Directions

The future directions for N-(tert-Butyl)-2-chloroacetamide could involve its use in the synthesis of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions . Additionally, the use of N-tert-butyl amides in drug synthesis is an area of ongoing research .

properties

IUPAC Name

N-tert-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPSGXLCXZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278601
Record name N-(tert-Butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-2-chloroacetamide

CAS RN

15678-99-6
Record name 15678-99-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-Butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-2-chloroacetamide
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of tert-butyl amine (5.25 mL, 50 mmol) in DCM (40 mL) was added triethylamine (14 mL, 101 mmol) followed by chloro acetylchloride (3.98 mL, 50.3 mmol). The reaction was warmed to RT and stirred for 2 h. The reaction mixture was concentrated, redissolved in EtOAc (20 mL) and washed with brine. The organic layer was dried over anhydrous Na2SO4 and concentrated to yield 5.39 g of crude product which was further purified by flash column chromatography using 7:3 Pet. Ether: EtOAc as the eluant. Pure N-tert-butyl-2-chloroacetamide (3.65 g) was isolated.
Quantity
5.25 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
3.98 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
L Ray, V Katiyar, MJ Raihan, H Nanavati, MM Shaikh… - 2006 - Wiley Online Library
… Compound 1a was synthesized directly from the reaction of N-tert-butyl-2-chloroacetamide, cyclohexene oxide, and imidazole. The molecular structures of 1a, 1b, and 1c have been …
C Pasquarello, JC Sanchez… - … in mass spectrometry, 2004 - Wiley Online Library
The synthesis and application of two new alkylating reagents, N‐tert‐butyl‐2‐iodoacetamide (N‐t‐butyliodoacetamide) and 2‐iodo‐N‐phenylacetamide (iodoacetanilide), are described…
MJ Gunaratna, DH Hua, B Zou, C Pascual, W Cao… - Organic …, 2019 - arkat-usa.org
… Treatment of piperidine 11 with N-tert-butyl-2-chloroacetamide under basic conditions afforded compound 27. The cyano function of 27 was reduced with cobalt(II) chloride•hexahydrate …
Number of citations: 3 www.arkat-usa.org
TC Pickel, GJ Karahalis, CT Buru… - European Journal of …, 2018 - Wiley Online Library
The synthesis of 1,4‐di‐tert‐butyl‐7‐R‐1,4,7‐triazacyclononane (tBu 2 Rtacn) derivatives through a “crab‐like” cyclization is reported. The tert‐butyl groups were cleavable with …
N Zwettler, A Dupé, JA Schachner, F Belaj… - Inorganic …, 2015 - ACS Publications
Preparation of molybdenum dioxido complexes with novel iminophenolate ligands bearing pendant secondary amide functionalities led to unprecedented C–C and C–N coupling …
Number of citations: 9 pubs.acs.org
C Bladen, SW McDaniel, VM Gadotti… - ACS chemical …, 2015 - ACS Publications
… Deprotection of the Boc protecting group in the presence of TFA in dichloromethane followed by alkylation of the resultant compounds 4 and 8 with N-tert-butyl-2-chloroacetamide …
Number of citations: 46 pubs.acs.org
LM Berreau, JA Halfen, VG Young… - Inorganic …, 1998 - ACS Publications
… CH 3 CN (15 mL) were added N-tert-butyl-2-chloroacetamide (179 mg, 1.20 mmol), sodium … (15 mL) were added N-methyl-N-tert-butyl-2-chloroacetamide (172 mg, 1.05 mmol), sodium …
Number of citations: 31 pubs.acs.org
MW Glenny, M Lacombe, JB Love, AJ Blake… - New journal of …, 2006 - pubs.rsc.org
A series of pendant arm aza-thioether macrocycles containing hydrogen-bonding amide functionalities have been synthesised and the single crystal X-ray structures of [12]aneS3N–…
Number of citations: 24 pubs.rsc.org
A Nakano, VS Raut, N Asao, A Ando… - Catalysis Science & …, 2023 - pubs.rsc.org
Enzyme-inspired copper catalysts having 1,4,7-triazacyclonones substituted at the nitrogen atoms with tBu group(s) have been developed for the regioselective oxidative polymerization …
Number of citations: 0 pubs.rsc.org
Q Yu, RR Ravu, MR Jacob, SI Khan… - Journal of natural …, 2016 - ACS Publications
… , butyryl chloride, 4-fluorobenzoyl chloride, 4-methoxybenzoyl chloride, 3,4,5-trimethoxybenzoyl chloride, geranyl bromide, farnesyl bromide, n-tert-butyl-2-chloroacetamide, …
Number of citations: 14 pubs.acs.org

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